HBV-IN-39-d3 -

HBV-IN-39-d3

Catalog Number: EVT-12519921
CAS Number:
Molecular Formula: C23H28FNO6
Molecular Weight: 436.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

HBV-IN-39-d3 is a compound designed as a potential therapeutic agent targeting the Hepatitis B virus (HBV). This compound is part of a broader class of inhibitors aimed at disrupting the assembly of the HBV capsid, which is crucial for the virus's replication and infectivity. The development of HBV-IN-39-d3 stems from the need for effective antiviral therapies against chronic hepatitis B, a significant global health issue.

Source and Classification

HBV-IN-39-d3 was synthesized as part of research efforts to create novel HBV capsid assembly modulators. It belongs to the category of dihydropyrimidine derivatives, which have shown promise in inhibiting HBV capsid formation. The classification of this compound falls under antiviral agents specifically targeting HBV, with a focus on disrupting its life cycle by interfering with capsid assembly processes.

Synthesis Analysis

Methods and Technical Details

The synthesis of HBV-IN-39-d3 involves several key steps:

  1. Starting Materials: The synthesis begins with dihydropyrimidine derivatives, which are modified through various chemical reactions.
  2. Bromination: A bromination step is performed using N-bromosuccinimide in carbon tetrachloride to introduce bromine into the dihydropyrimidine structure.
  3. Refluxing: The brominated product undergoes refluxing in carbon tetrachloride to yield lactone derivatives.
  4. Oxidation: Certain derivatives are oxidized using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to produce pyrimidine analogs.
  5. Purification: All synthesized compounds are purified to at least 98% purity using high-performance liquid chromatography.

These methods enable the production of HBV-IN-39-d3 with specific structural features that enhance its activity against HBV capsid assembly.

Molecular Structure Analysis

Structure and Data

The molecular structure of HBV-IN-39-d3 can be characterized by its dihydropyrimidine core, which is essential for its biological activity. Key structural features include:

  • Dihydropyrimidine Backbone: This core structure is known for its role in antiviral activity.
  • Functional Groups: Modifications introduced during synthesis (such as alkyl esters) enhance solubility and potency.

The molecular formula and weight have not been explicitly detailed in the provided sources but can be inferred based on typical dihydropyrimidine structures.

Chemical Reactions Analysis

Reactions and Technical Details

HBV-IN-39-d3 participates in several chemical reactions that are critical for its function:

  1. Capsid Assembly Inhibition: The primary reaction involves binding to the HBV core protein, disrupting normal capsid assembly.
  2. Formation of Aberrant Capsids: The compound induces misfolding in the capsid proteins, leading to the production of non-infectious particles.
  3. Dose-Dependent Effects: Experiments demonstrate that varying concentrations of HBV-IN-39-d3 can lead to different levels of inhibition in capsid formation.

These reactions are pivotal for understanding how HBV-IN-39-d3 exerts its antiviral effects.

Mechanism of Action

Process and Data

The mechanism of action for HBV-IN-39-d3 involves:

  1. Binding to Core Proteins: The compound binds specifically to the viral core proteins, preventing their proper assembly into functional capsids.
  2. Disruption of Viral Assembly: This binding leads to the accumulation of misfolded proteins and aberrant capsids, which cannot encapsulate viral DNA effectively.
  3. Inhibition of Viral Replication: By preventing the formation of infectious virions, HBV-IN-39-d3 effectively reduces viral load in infected cells.

Experimental data support these mechanisms, showcasing significant reductions in virion secretion upon treatment with HBV-IN-39-d3.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties such as melting point or solubility are not detailed in the provided sources, general characteristics of dihydropyrimidine compounds include:

  • Solubility: Typically soluble in organic solvents due to their hydrophobic nature.
  • Stability: Stability under physiological conditions is crucial for therapeutic efficacy.

Further characterization through spectroscopic methods (e.g., nuclear magnetic resonance) would provide more detailed insights into these properties.

Applications

Scientific Uses

HBV-IN-39-d3 has potential applications in:

  1. Antiviral Therapy: As a candidate for treating chronic hepatitis B infections by inhibiting viral replication.
  2. Research Tool: Useful in studies aimed at understanding HBV biology and capsid dynamics.
  3. Drug Development: Serves as a lead compound for further modifications aimed at enhancing efficacy and reducing toxicity.

Properties

Product Name

HBV-IN-39-d3

IUPAC Name

(6S)-6-tert-butyl-1-fluoro-9-(3-methoxypropoxy)-2-oxo-10-(trideuteriomethoxy)-6,7-dihydrobenzo[a]quinolizine-3-carboxylic acid

Molecular Formula

C23H28FNO6

Molecular Weight

436.5 g/mol

InChI

InChI=1S/C23H28FNO6/c1-23(2,3)18-10-13-9-17(31-8-6-7-29-4)16(30-5)11-14(13)20-19(24)21(26)15(22(27)28)12-25(18)20/h9,11-12,18H,6-8,10H2,1-5H3,(H,27,28)/t18-/m0/s1/i5D3

InChI Key

ZKTCGTSGMDPTNG-QEPJKHGMSA-N

Canonical SMILES

CC(C)(C)C1CC2=CC(=C(C=C2C3=C(C(=O)C(=CN13)C(=O)O)F)OC)OCCCOC

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=C2C[C@H](N3C=C(C(=O)C(=C3C2=C1)F)C(=O)O)C(C)(C)C)OCCCOC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.